molecular formula C14H26O4 B14068975 Diethyl 2,2,5,5-tetramethylhexanedioate CAS No. 5238-36-8

Diethyl 2,2,5,5-tetramethylhexanedioate

Cat. No.: B14068975
CAS No.: 5238-36-8
M. Wt: 258.35 g/mol
InChI Key: VATBUMYEQCVEBE-UHFFFAOYSA-N
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Description

Diethyl 2,2,5,5-tetramethylhexanedioate is an organic compound with the molecular formula C₁₄H₂₆O₄ It is a diester derivative of hexanedioic acid, characterized by the presence of two ethyl ester groups and four methyl groups attached to the hexanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,2,5,5-tetramethylhexanedioate typically involves the esterification of 2,2,5,5-tetramethylhexanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2,2,5,5-tetramethylhexanedioic acid+2ethanolH2SO4diethyl 2,2,5,5-tetramethylhexanedioate+2water\text{2,2,5,5-tetramethylhexanedioic acid} + 2 \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + 2 \text{water} 2,2,5,5-tetramethylhexanedioic acid+2ethanolH2​SO4​​diethyl 2,2,5,5-tetramethylhexanedioate+2water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of azeotropic distillation can help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2,5,5-tetramethylhexanedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: 2,2,5,5-tetramethylhexanedioic acid and ethanol.

    Reduction: 2,2,5,5-tetramethylhexanediol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Diethyl 2,2,5,5-tetramethylhexanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed ester hydrolysis.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form biodegradable polymers.

    Industry: Utilized in the production of specialty chemicals and materials, including plasticizers and resins.

Mechanism of Action

The mechanism of action of diethyl 2,2,5,5-tetramethylhexanedioate in biochemical systems involves its hydrolysis by esterases to produce 2,2,5,5-tetramethylhexanedioic acid and ethanol. The ester bond is cleaved by the nucleophilic attack of water, facilitated by the enzyme’s active site. This reaction is crucial for its potential use in drug delivery systems, where controlled hydrolysis can release active pharmaceutical ingredients.

Comparison with Similar Compounds

Similar Compounds

    Diethyl hexanedioate: Lacks the methyl groups, resulting in different physical and chemical properties.

    Dimethyl 2,2,5,5-tetramethylhexanedioate: Similar structure but with methyl ester groups instead of ethyl, affecting its reactivity and solubility.

    Diethyl 2,2-dimethylhexanedioate: Fewer methyl groups, leading to different steric and electronic effects.

Uniqueness

Diethyl 2,2,5,5-tetramethylhexanedioate is unique due to the presence of four methyl groups, which impart steric hindrance and influence its reactivity. This structural feature makes it a valuable compound for studying the effects of steric factors on ester hydrolysis and other chemical reactions.

Properties

CAS No.

5238-36-8

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

IUPAC Name

diethyl 2,2,5,5-tetramethylhexanedioate

InChI

InChI=1S/C14H26O4/c1-7-17-11(15)13(3,4)9-10-14(5,6)12(16)18-8-2/h7-10H2,1-6H3

InChI Key

VATBUMYEQCVEBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)CCC(C)(C)C(=O)OCC

Origin of Product

United States

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